molecular formula C21H13F3N2O4 B2398612 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 303095-18-3

4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B2398612
CAS No.: 303095-18-3
M. Wt: 414.34
InChI Key: KQAWLPNYFONEIJ-UHFFFAOYSA-N
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Description

“4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate” is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-7-yl acetate” typically involves multi-step organic reactions. A common approach might include:

    Formation of the chromen core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazolyl group: This step might involve the reaction of the chromen intermediate with a phenylhydrazine derivative.

    Incorporation of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazolyl groups.

    Reduction: Reduction reactions might target the carbonyl group in the chromen ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the chromen or pyrazolyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug development: Due to its structural complexity, it could be explored for developing new pharmaceuticals, particularly in the areas of anti-inflammatory or anticancer research.

Industry

    Material science: The compound might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to active sites: The compound could bind to the active sites of enzymes or receptors, inhibiting their function.

    Pathway modulation: It might modulate specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate

Uniqueness

  • Structural complexity : The presence of both the pyrazolyl and trifluoromethyl groups makes it unique compared to simpler chromen derivatives.
  • Biological activity : Its specific combination of functional groups might confer unique biological activities not seen in similar compounds.

Properties

IUPAC Name

[4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O4/c1-12(27)29-15-7-8-16-17(9-15)30-20(21(22,23)24)18(19(16)28)13-10-25-26(11-13)14-5-3-2-4-6-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAWLPNYFONEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CN(N=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303095-18-3
Record name 4-OXO-3-(1-PHENYL-1H-PYRAZOL-4-YL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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